Cas no 2228571-42-2 (1-2-methyl-4-(trifluoromethyl)phenylprop-2-en-1-ol)
1-2-methyl-4-(trifluoromethyl)phenylprop-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-2-methyl-4-(trifluoromethyl)phenylprop-2-en-1-ol
- EN300-1953837
- 2228571-42-2
- 1-[2-methyl-4-(trifluoromethyl)phenyl]prop-2-en-1-ol
-
- Inchi: 1S/C11H11F3O/c1-3-10(15)9-5-4-8(6-7(9)2)11(12,13)14/h3-6,10,15H,1H2,2H3
- InChI Key: LVOVRHMFOXUTCI-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(C(C=C)O)=C(C)C=1)(F)F
Computed Properties
- Exact Mass: 216.07619946g/mol
- Monoisotopic Mass: 216.07619946g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 20.2Ų
1-2-methyl-4-(trifluoromethyl)phenylprop-2-en-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1953837-0.05g |
1-[2-methyl-4-(trifluoromethyl)phenyl]prop-2-en-1-ol |
2228571-42-2 | 0.05g |
$888.0 | 2023-09-17 | ||
| Enamine | EN300-1953837-0.1g |
1-[2-methyl-4-(trifluoromethyl)phenyl]prop-2-en-1-ol |
2228571-42-2 | 0.1g |
$930.0 | 2023-09-17 | ||
| Enamine | EN300-1953837-0.25g |
1-[2-methyl-4-(trifluoromethyl)phenyl]prop-2-en-1-ol |
2228571-42-2 | 0.25g |
$972.0 | 2023-09-17 | ||
| Enamine | EN300-1953837-0.5g |
1-[2-methyl-4-(trifluoromethyl)phenyl]prop-2-en-1-ol |
2228571-42-2 | 0.5g |
$1014.0 | 2023-09-17 | ||
| Enamine | EN300-1953837-1.0g |
1-[2-methyl-4-(trifluoromethyl)phenyl]prop-2-en-1-ol |
2228571-42-2 | 1g |
$914.0 | 2023-05-31 | ||
| Enamine | EN300-1953837-2.5g |
1-[2-methyl-4-(trifluoromethyl)phenyl]prop-2-en-1-ol |
2228571-42-2 | 2.5g |
$2071.0 | 2023-09-17 | ||
| Enamine | EN300-1953837-5.0g |
1-[2-methyl-4-(trifluoromethyl)phenyl]prop-2-en-1-ol |
2228571-42-2 | 5g |
$2650.0 | 2023-05-31 | ||
| Enamine | EN300-1953837-10.0g |
1-[2-methyl-4-(trifluoromethyl)phenyl]prop-2-en-1-ol |
2228571-42-2 | 10g |
$3929.0 | 2023-05-31 | ||
| Enamine | EN300-1953837-1g |
1-[2-methyl-4-(trifluoromethyl)phenyl]prop-2-en-1-ol |
2228571-42-2 | 1g |
$1057.0 | 2023-09-17 | ||
| Enamine | EN300-1953837-5g |
1-[2-methyl-4-(trifluoromethyl)phenyl]prop-2-en-1-ol |
2228571-42-2 | 5g |
$3065.0 | 2023-09-17 |
1-2-methyl-4-(trifluoromethyl)phenylprop-2-en-1-ol Related Literature
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 1-2-methyl-4-(trifluoromethyl)phenylprop-2-en-1-ol
1-2-Methyl-4-(Trifluoromethyl)Phenylprop-2-en-1-ol: A Comprehensive Overview
The compound 1-2-methyl-4-(trifluoromethyl)phenylprop-2-en-1-ol (CAS No. 2228571-42-2) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of substituted phenols, characterized by its unique structure that combines a trifluoromethyl group and a methyl group attached to a phenyl ring, along with a propenol side chain. Its structure makes it an intriguing subject for both academic research and industrial development.
Recent studies have highlighted the importance of trifluoromethyl-substituted aromatic compounds in drug discovery and material science. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the electronic characteristics of the molecule. This property makes 1-2-methyl-4-(trifluoromethyl)phenylprop-2-en-1-ol a promising candidate for applications in medicinal chemistry, where modulating the electronic properties of molecules is crucial for achieving desired pharmacological effects.
The synthesis of 1-2-methyl-4-(trifluoromethyl)phenylprop-2-en-1-ol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have explored various pathways, including Friedel-Crafts alkylation and cross-coupling reactions, to efficiently construct the molecule. The use of palladium catalysts in these reactions has been particularly effective, enabling high yields and improved selectivity. These advancements underscore the compound's feasibility for large-scale production, making it accessible for both research and commercial purposes.
In terms of physical properties, 1-2-methyl-4-(trifluoromethyl)phenylprop-2-en-1-ol exhibits a melting point of approximately 65°C and a boiling point around 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory applications. The compound's stability under normal storage conditions further enhances its utility in research settings.
One of the most exciting developments involving this compound is its potential application in the field of agrochemicals. Studies have shown that trifluoromethyl-substituted phenolic compounds can act as effective fungicides or herbicides due to their ability to disrupt specific biochemical pathways in target organisms. For instance, recent research has demonstrated that 1-2-methyl-4-(trifluoromethyl)phenylprop-2-en-1-ol can inhibit the growth of harmful fungi by interfering with their cell membrane integrity.
Moreover, the compound has shown promise in the synthesis of advanced materials. Its ability to form stable radicals under certain conditions makes it a valuable precursor for developing new polymers or nanomaterials. Researchers are actively exploring its potential as a building block for self-healing polymers, which could revolutionize industries such as electronics and automotive manufacturing.
In the pharmaceutical sector, 1-2-methyl-4-(trifluoromethyl)phenylpropenols are being investigated for their potential as anti-inflammatory agents. Preclinical studies have indicated that this class of compounds can modulate inflammatory pathways by targeting specific enzymes involved in the production of pro-inflammatory mediators. These findings suggest that CAS No 22285714 could serve as a lead compound for developing novel therapeutics to treat chronic inflammatory diseases.
Another area where this compound is making waves is in green chemistry. Its use as an intermediate in bio-based chemical processes aligns with global efforts to reduce reliance on fossil fuel-derived raw materials. By incorporating renewable feedstocks into its synthesis pathway, researchers aim to create a more sustainable production process for 1-methylenephenylpropanols, contributing to environmental sustainability goals.
Looking ahead, ongoing research into trifluoromethyl-substituted phenolic compounds is expected to uncover even more applications across diverse fields. Collaborative efforts between academic institutions and industry partners are driving innovation in this area, ensuring that compounds like CAS No 2079857969 remain at the forefront of scientific advancement.
2228571-42-2 (1-2-methyl-4-(trifluoromethyl)phenylprop-2-en-1-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)